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molecular formula C15H18N2O4S B8579049 4-tert-butyl-3-formyl-1H-pyrazol-5-yl 4-methylbenzenesulfonate

4-tert-butyl-3-formyl-1H-pyrazol-5-yl 4-methylbenzenesulfonate

Cat. No. B8579049
M. Wt: 322.4 g/mol
InChI Key: TYIYXMDOWFPVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476030B1

Procedure details

This compound was prepared by the procedure described in Example 1, step d) using the product from Example 21, step c) instead of 5-hydroxymethyl-3-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-4-phenylpyrazole. Data for the title compound: 1H NMR (400 MHz, DMSO) δ 1.33+1.39 (9H, s+s) (tautomers present), 2.44 (3H, m), 6.55 (0.6H, m) (proton due to presence of aldehyde hydrate), 7.49-7.53 (2H, m), 7.79-7.98 (2H, m), 10.03 (0.2H, s) (tautomers present), 13.68 (0.2H, s); MS (ES+) m/e 323 [MH]+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-hydroxymethyl-3-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-4-phenylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([O:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[N:7][NH:8][C:9]=1[CH2:10][OH:11])([CH3:4])([CH3:3])[CH3:2].OCC1NN=C(OCC2N(C)N=CN=2)C=1C1C=CC=CC=1>>[C:1]([C:5]1[C:6]([O:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[N:7][NH:8][C:9]=1[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=NNC1CO)OS(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
5-hydroxymethyl-3-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-4-phenylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=NN1)OCC=1N(N=CN1)C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=NNC1C=O)OS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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